molecular formula C22H23N3O3 B2949063 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1706026-16-5

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Número de catálogo B2949063
Número CAS: 1706026-16-5
Peso molecular: 377.444
Clave InChI: PILGMTRJOWQGJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as ESI-09, is a small molecule inhibitor that is used in scientific research to target and inhibit the activity of the epithelial sodium channel (ENaC). ENaC is a protein that is found in the epithelial cells of various organs, including the lungs, kidneys, and colon. It plays a critical role in regulating the movement of sodium ions across cell membranes, which is important for maintaining fluid balance in the body. ESI-09 has been shown to be a potent and selective inhibitor of ENaC, making it a valuable tool for studying the physiological and pathological roles of this channel.

Mecanismo De Acción

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone works by binding to the extracellular domain of ENaC and blocking the entry of sodium ions into the channel. This inhibits the activity of ENaC and reduces the movement of sodium ions across cell membranes. This can have a variety of physiological effects, depending on the specific tissue and cell type in which ENaC is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone depend on the tissue and cell type in which ENaC is expressed. In the lungs and airways, for example, inhibition of ENaC by 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can reduce the movement of sodium ions across cell membranes and decrease the production of mucus, which can be beneficial in the treatment of respiratory diseases such as cystic fibrosis. In the kidneys, inhibition of ENaC can reduce the reabsorption of sodium ions and increase the excretion of sodium in the urine, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone in lab experiments is that it is a potent and selective inhibitor of ENaC, which allows for the specific targeting of this channel without affecting other ion channels or transporters. This can help to minimize off-target effects and increase the specificity of the experimental results. However, one limitation of using 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is that it may not be suitable for all experimental systems, as the effects of ENaC inhibition can vary depending on the tissue and cell type in which it is expressed.

Direcciones Futuras

There are several future directions for research on 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and its use as an inhibitor of ENaC. One area of research is the development of more potent and selective inhibitors of ENaC, which could be used to further explore the physiological and pathological roles of this channel. Another area of research is the use of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and other ENaC inhibitors in the development of new therapies for respiratory and cardiovascular diseases. Finally, research could also focus on the role of ENaC in other tissues and cell types, such as the gastrointestinal tract and the skin, to better understand the broader physiological functions of this channel.

Métodos De Síntesis

The synthesis of 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone involves several steps, including the reaction of 2-chloroethanol with o-tolyl magnesium bromide to form 2-(o-tolyloxy)ethanol. This intermediate is then reacted with quinoxaline-2-ol to form the quinoxaline ether. The piperidine ring is introduced by reacting the quinoxaline ether with piperidine in the presence of a base such as potassium carbonate. Finally, the ketone group is introduced by reacting the piperidine derivative with 2-chloroacetophenone in the presence of a base and a catalyst such as palladium on carbon.

Aplicaciones Científicas De Investigación

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been used in a variety of scientific research applications to investigate the role of ENaC in various physiological and pathological processes. For example, 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been used to study the role of ENaC in the regulation of fluid secretion in the lungs and airways, as well as in the development of hypertension and other cardiovascular diseases. 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has also been used to investigate the role of ENaC in the regulation of sodium absorption in the colon and the kidneys.

Propiedades

IUPAC Name

2-(2-methylphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-2-5-9-20(16)27-15-22(26)25-12-10-17(11-13-25)28-21-14-23-18-7-3-4-8-19(18)24-21/h2-9,14,17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILGMTRJOWQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.